Levonorgestrel hexanoate
Description
Evolution of Synthetic Progestins and the Role of Ester Derivatives in Pharmacological Duration
The history of synthetic progestins is marked by continuous innovation to enhance therapeutic profiles. wikipedia.org Early progestins often had androgenic side effects, which led to the development of newer generations of molecules with greater specificity for the progesterone (B1679170) receptor. Levonorgestrel (B1675169) itself is a potent second-generation progestin widely used in various contraceptive formulations. wikipedia.orgnih.gov
A key strategy in modifying the properties of steroidal hormones like levonorgestrel is esterification. nih.gov By attaching an ester group, such as a hexanoate (B1226103), to the parent molecule, its physicochemical properties are altered. This typically increases the lipophilicity of the compound, which in turn affects its absorption, distribution, metabolism, and excretion. When administered as a depot injection, the esterified progestin is released slowly from the injection site and is gradually hydrolyzed in the body to release the active parent hormone, levonorgestrel. nih.gov This mechanism is fundamental to achieving a prolonged therapeutic effect. The length of the ester chain can influence the rate of release and, consequently, the duration of action. Research into various esters of levonorgestrel is part of a broader effort to optimize this duration for contraceptive purposes. nih.govresearchgate.net
Current Landscape of Levonorgestrel Hexanoate Research within Reproductive Endocrinology and Pharmaceutical Sciences
The current research landscape for this compound appears to be primarily situated within the pharmaceutical sciences, with a focus on formulation development for long-acting drug delivery systems. While extensive clinical data on this compound is not widely available in the public domain, its investigation as a candidate for a long-acting injectable contraceptive is evident from studies exploring novel delivery technologies.
One area of research has been the use of this compound in the development of biodegradable in-situ gelling systems. engineeringresearch.org These systems are designed to be administered as a liquid, which then forms a gel-like depot at body temperature, from which the drug is slowly released. In one such study, a thermosensitive poly(DL-lactic acid)-poly(ethylene glycol)-poly(DL-lactic acid) (PLA-PEG-PLA) hydrogel was used as a carrier for this compound. engineeringresearch.org The synthesis of this copolymer was a key aspect of the research, aiming to create a biodegradable and biocompatible delivery vehicle. engineeringresearch.org
Table 1: Properties of a PLA-PEG-PLA Triblock Copolymer for this compound Delivery
| Parameter | Value |
|---|---|
| Initial Polymer | Poly(ethylene glycol) (PEG) |
| PEG Molecular Weight | 1500 g/mol |
| Copolymer Structure | PLA-PEG-PLA |
Data sourced from a study on a biodegradable injectable in-situ gelling system of levonorgestrel. engineeringresearch.org
The in-vitro drug release from this system was investigated, demonstrating the potential for controlled release. engineeringresearch.org This type of research is crucial in the preclinical phase of developing a new long-acting contraceptive. It focuses on the technical feasibility and performance of the drug delivery system itself.
While specific clinical trials focusing solely on this compound are not prominently documented in publicly accessible literature, the broader research into levonorgestrel esters for long-acting contraception continues. nih.govresearchgate.net These studies often involve the synthesis and screening of various ester derivatives to identify candidates with optimal pharmacokinetic profiles for extended contraceptive efficacy. The research on this compound is part of this larger scientific endeavor to innovate within the field of reproductive endocrinology and provide new options for family planning.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13635-16-0 |
|---|---|
Molecular Formula |
C27H38O3 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate |
InChI |
InChI=1S/C27H38O3/c1-4-7-8-9-25(29)30-27(6-3)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)5-2/h3,18,21-24H,4-5,7-17H2,1-2H3/t21-,22+,23+,24-,26-,27-/m0/s1 |
InChI Key |
MQEMIBNIYXQPDK-VGSPSRCMSA-N |
SMILES |
CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)CC)C#C |
Isomeric SMILES |
CCCCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)CC)C#C |
Canonical SMILES |
CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)CC)C#C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levonorgestrel hexanoate; Plan B; |
Origin of Product |
United States |
Synthetic Methodologies and Esterification Strategies for Levonorgestrel Hexanoate
Chemical Synthesis Approaches to Levonorgestrel (B1675169) Ester Derivatives
The creation of levonorgestrel ester derivatives is centered on the chemical transformation of the hydroxyl group at the C17 position of the levonorgestrel molecule. This transformation is typically achieved through esterification, a fundamental reaction in organic chemistry.
The esterification of levonorgestrel involves the reaction of its tertiary hydroxyl group (-OH) at the 17α-position with hexanoic acid or one of its more reactive derivatives, such as hexanoyl chloride or hexanoic anhydride (B1165640). The fundamental reaction is a nucleophilic acyl substitution.
Direct Esterification (Fischer-Speier Esterification): This pathway involves reacting levonorgestrel directly with hexanoic acid in the presence of a strong acid catalyst. The acid protonates the carbonyl oxygen of the hexanoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the oxygen of the levonorgestrel's hydroxyl group. A water molecule is eliminated as a byproduct. Due to the reversible nature of this reaction, specific conditions are required to drive the reaction toward the product side, such as removing water as it forms. masterorganicchemistry.com
Acylation with Acyl Halides: A more reactive and often higher-yielding pathway uses an acyl halide, such as hexanoyl chloride. The reaction proceeds without the need for an acid catalyst, although a non-nucleophilic base (like pyridine) is typically added to neutralize the hydrochloric acid (HCl) byproduct. This method is generally faster and not readily reversible.
Acylation with Acid Anhydrides: Using hexanoic anhydride is another efficient method. The reaction can be catalyzed by acids or bases. One of the carboxylate groups acts as a leaving group. A notable one-step method for preparing levonorgestrel esters utilizes trifluoroacetic anhydride, which can produce near-quantitative yields. nih.gov This approach involves the in-situ formation of a highly reactive mixed anhydride.
Catalysts are crucial for accelerating the rate of esterification and achieving high conversion under milder conditions. Several catalytic systems are employed in the synthesis of steroid esters.
Stannous 2-ethyl hexanoate (B1226103) (Stannous Octoate): This organotin compound functions as an effective Lewis acid catalyst in esterification reactions. atamanchemicals.comgoogle.com The tin(II) center coordinates with the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol (levonorgestrel). atamanchemicals.com Its high efficiency and solubility in organic solvents make it a valuable catalyst in polymer chemistry and ester synthesis. atamanchemicals.com The mechanism involves the in-situ formation of a stannous alkoxide initiator via reaction between the stannous octoate and the alcohol. researchgate.net
Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used as dehydrating agents to facilitate ester formation. thermofisher.comnih.gov The carbodiimide (B86325) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the hydroxyl group of levonorgestrel. thermofisher.com To enhance the reaction rate and suppress side reactions, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added. google.com This combination of a carbodiimide and DMAP is known as the Steglich esterification and is effective for sterically hindered alcohols. google.com
Mineral and Organic Acids: As mentioned in the Fischer esterification, strong Brønsted acids like sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (pTSA) are classic catalysts. mdpi.com They function by protonating the carbonyl group of the carboxylic acid. mdpi.com
| Catalytic System | Key Reagents | Mechanism of Action | Key Characteristics |
|---|---|---|---|
| Lewis Acid Catalysis | Stannous 2-ethyl hexanoate | Activation of carboxylic acid carbonyl group via coordination with Sn(II) center. | High efficiency; soluble in organic solvents; mild reaction conditions. atamanchemicals.com |
| Carbodiimide Coupling (Steglich Esterification) | DCC or EDC; DMAP | Carbodiimide activates carboxylic acid forming an O-acylisourea intermediate; DMAP acts as an acyl-transfer catalyst. thermofisher.com | Mild conditions; effective for sterically hindered alcohols; high yields. google.com |
| Anhydride-Based Acylation | Trifluoroacetic anhydride; Hexanoic acid | In-situ formation of a highly reactive mixed anhydride intermediate. | One-step synthesis; can provide near-quantitative yields. nih.gov |
| Brønsted Acid Catalysis (Fischer Esterification) | H₂SO₄ or pTSA | Protonation of the carboxylic acid carbonyl group, enhancing its electrophilicity. mdpi.com | Classic method; reversible reaction requires removal of water for high yield. masterorganicchemistry.com |
Achieving high yields of the desired levonorgestrel 17-hexanoate ester requires precise control over the reaction.
Targeted Derivatization: Levonorgestrel possesses a tertiary hydroxyl group at the C17 position and a ketone at the C3 position. Esterification conditions are generally selected to favor reaction at the more nucleophilic hydroxyl group. The use of boronate esters can serve as a temporary protecting group for certain hydroxyl groups in steroids, allowing for regioselective functionalization of other positions, though this is more relevant for steroids with multiple hydroxyl groups. anu.edu.au For levonorgestrel, the inherent reactivity difference between the C17-OH and C3-ketone typically provides sufficient chemoselectivity under standard esterification conditions.
Yield Optimization: Several strategies are employed to maximize the product yield:
Driving Equilibrium: In reversible reactions like Fischer esterification, using a large excess of one reactant (either the acylating agent or levonorgestrel) can shift the equilibrium toward the product. masterorganicchemistry.com Alternatively, the removal of the water byproduct, often accomplished using a Dean-Stark apparatus, is a highly effective method to drive the reaction to completion. masterorganicchemistry.com
Reactive Intermediates: Employing more reactive acylating agents like acyl chlorides or anhydrides instead of the carboxylic acid itself leads to a more favorable reaction equilibrium and higher yields. nih.gov
Optimizing Reaction Conditions: The choice of solvent, reaction temperature, and concentration of reactants are critical. For carbodiimide-mediated reactions, maintaining a sufficient concentration of the steroid (e.g., at least 0.1 M) has been found to be crucial for achieving excellent yields. nih.gov
Purification and Isolation Techniques for Synthesized Levonorgestrel Hexanoate
After the synthesis reaction, the crude product is a mixture containing the desired ester, unreacted starting materials, catalyst residues, and byproducts. A multi-step purification process is therefore essential.
Initial Work-up/Extraction: The first step often involves neutralizing the reaction mixture, particularly if an acid catalyst was used. This is typically done by washing with an aqueous basic solution, such as sodium bicarbonate. youtube.com A liquid-liquid extraction is then performed using a water-immiscible organic solvent to separate the steroid ester from water-soluble impurities. britannica.com
Chromatography: Chromatography is a cornerstone technique for the purification of steroids. britannica.comrsc.org
Flash Chromatography: This is a common method for preparative separation on a laboratory scale, using a silica (B1680970) gel column to separate the product from impurities based on differences in polarity.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often employed. rsc.org Analytical HPLC is used to assess the purity of the final product. britannica.com
Crystallization/Recrystallization: If the final ester is a solid, crystallization is a powerful technique for achieving high purity on both laboratory and industrial scales. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., methanol-water), and as the solution cools, the pure ester crystallizes out, leaving impurities behind in the solution. justia.com
| Technique | Principle of Separation | Application in Synthesis |
|---|---|---|
| Liquid-Liquid Extraction | Differential solubility of components in two immiscible liquid phases (e.g., organic and aqueous). | Initial work-up to remove water-soluble catalysts (e.g., protonated DMAP) and byproducts. britannica.com |
| Flash Chromatography | Separation based on polarity through adsorption on a solid phase (e.g., silica gel). | Primary purification of the crude product to separate the ester from unreacted levonorgestrel and other organic impurities. |
| Preparative HPLC | High-resolution separation based on differential partitioning between a mobile and a stationary phase. rsc.org | Final purification step to achieve high-purity standards (>99.5%) for the ester. britannica.com |
| Recrystallization | Difference in solubility between the desired compound and impurities in a specific solvent at different temperatures. | Final purification and isolation of the solid ester, particularly effective for large-scale production. justia.com |
Scalability Considerations in this compound Synthesis
Transitioning the synthesis of this compound from a laboratory setting to industrial production introduces several challenges that must be addressed to ensure an efficient, safe, and cost-effective process.
Heat and Mass Transfer: Reactions that are easily managed in small flasks can become difficult to control in large reactors. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging. reddit.com Exothermic esterification reactions require robust cooling systems to prevent runaway reactions and the formation of impurities. neulandlabs.com Similarly, ensuring efficient mixing in large vessels is critical for maintaining reaction homogeneity and achieving consistent product quality. neulandlabs.com
Downstream Processing and Purification: Purification methods that are feasible in the lab, such as preparative chromatography, can be prohibitively expensive and generate large volumes of solvent waste at an industrial scale. researchgate.net Therefore, processes that yield a crude product amenable to purification by crystallization are highly preferred for large-scale manufacturing.
Process Safety and Environmental Impact: The use of large quantities of flammable organic solvents, corrosive acids, and potentially toxic reagents necessitates stringent safety protocols and infrastructure. reddit.com Green chemistry principles, such as using less hazardous solvents, catalytic rather than stoichiometric reagents, and minimizing waste, are increasingly important considerations in industrial synthesis.
Continuous Flow Synthesis: Modern approaches are exploring the use of continuous flow chemistry for steroid synthesis. researchgate.netuva.nl Flow reactors offer superior heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and the potential for automation and easier scale-up compared to traditional batch processing. rsc.org This technology holds promise for streamlining steroid synthesis, reducing waste, and improving process efficiency. uva.nl
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Scale-up | Complex; non-linear challenges in heat/mass transfer. neulandlabs.com | Simpler; often achieved by running the process for a longer time ("scaling out"). rsc.org |
| Heat Transfer | Becomes less efficient as vessel size increases. reddit.com | Highly efficient due to high surface-area-to-volume ratio of microreactors. uva.nl |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. neulandlabs.com | Inherently safer due to small internal volumes and better process control. rsc.org |
| Product Consistency | Potential for batch-to-batch variability. | Generally higher consistency and quality due to precise control over parameters. |
| Capital Cost | High for large, specialized reactors. | Can be lower for initial setup, with modular expansion possible. |
Advanced Analytical Methodologies for Levonorgestrel Hexanoate Characterization and Quantification
Chromatographic Techniques
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of active pharmaceutical ingredients (APIs) from excipients and impurities.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and determining the content of progestins like Levonorgestrel (B1675169) and its esters. nih.gov Its high resolution and sensitivity make it ideal for separating the target analyte from closely related structural variants, synthetic precursors, and degradation products. humanjournals.com In a typical HPLC analysis for a steroid ester, the system utilizes a high-pressure pump to pass a liquid mobile phase through a column packed with a solid stationary phase. The differential partitioning of the analyte between the two phases allows for effective separation. nih.gov UV detection is commonly employed, as the α,β-unsaturated ketone chromophore in the A-ring of the Levonorgestrel steroid structure provides strong absorbance. nih.govnih.gov
Reversed-Phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of synthetic steroids due to its compatibility with the moderately polar to nonpolar nature of these compounds. Method development for Levonorgestrel hexanoate (B1226103) would involve optimizing several key parameters to achieve a sensitive, specific, and robust separation.
Method Development:
Stationary Phase: A C18 (octadecylsilyl) column is frequently chosen, providing a nonpolar stationary phase that effectively retains steroid molecules. nih.govresearchgate.net
Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water is typically used. nih.govresearchgate.net The ratio is optimized to achieve the desired retention time and resolution. For instance, a mobile phase of acetonitrile and water in a 50:50 (v/v) ratio has been successfully used for Levonorgestrel. nih.gov
Detection Wavelength: The UV detector wavelength is set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity. For Levonorgestrel, the λmax is observed around 241-242 nm. nih.govresearchgate.net
Flow Rate and Temperature: A flow rate of around 1.0 mL/min and controlled column temperatures (e.g., 37°C) are often used to ensure reproducible results and good peak symmetry. nih.govnih.gov
Method Validation: Validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. nih.gov Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by showing no interference from blank or placebo solutions at the retention time of the analyte. nih.gov
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For Levonorgestrel, linearity has been demonstrated over concentration ranges such as 2.6–15.6 μg/mL with a correlation coefficient (r²) of 0.9999. nih.gov
Accuracy: The closeness of the test results to the true value. It is often assessed through recovery studies, with typical recovery ranges for Levonorgestrel being 99.78–100.0%. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is expressed as the relative standard deviation (RSD), which should be less than 2%. nih.govscispace.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. For a sensitive HPLC-UV method for Levonorgestrel, the LOQ can be as low as 0.005 µg/mL. nih.govcardiff.ac.uk
| Parameter | Condition/Result | Reference |
|---|---|---|
| Column | Luna C18 (150 × 4.6 mm, 5 μm) | nih.gov |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection (UV) | 241 nm | nih.gov |
| Retention Time | ~8.5 min | nih.gov |
| Linearity Range | 2.6–15.6 μg/mL (r² = 0.9999) | nih.gov |
| Accuracy (% Recovery) | 99.78–100.0% | nih.gov |
| Precision (% RSD) | < 2% | scispace.com |
| LOD | 0.001 µg/mL | cardiff.ac.uk |
| LOQ | 0.005 µg/mL | cardiff.ac.uk |
Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative identification and separation of progestins. rsc.org It is a rapid, cost-effective method often used for identity confirmation, purity checks, and monitoring the progress of chemical reactions. nih.gov In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent (stationary phase), such as silica (B1680970) gel. The plate is then placed in a chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the components of the sample based on their differential affinity for the stationary and mobile phases. rsc.org
For progestins like Levonorgestrel, silica gel 60 F₂₅₄ plates are commonly used. rsc.org After development, the separated spots are visualized. Since steroids are often colorless, visualization is typically achieved by:
UV Light: The F₂₅₄ indicator in the silica gel fluoresces, and compounds that absorb UV light (like Levonorgestrel) appear as dark spots under a UV lamp at 254 nm. rsc.org
Chemical Staining: Spraying the plate with a reagent, such as a methanolic sulfuric acid solution, followed by heating, can produce colored or fluorescent spots. rsc.org For Levonorgestrel, this can produce fluorescent spots that can be measured for quantitative purposes. rsc.org
Spectroscopic and Spectrometric Approaches
Spectroscopic methods are used to measure the interaction of electromagnetic radiation with a substance, providing crucial information for both quantification and structural identification.
UV-Visible spectrophotometry is a simple, rapid, and widely used technique for the quantitative analysis of pharmaceuticals that contain a chromophore. humanjournals.com Levonorgestrel hexanoate, like its parent compound, possesses a conjugated enone system in its steroid A-ring, which absorbs strongly in the UV region. This property forms the basis for its quantification using Beer-Lambert's law, which states that absorbance is directly proportional to the concentration of the absorbing species. humanjournals.com
A typical analysis involves dissolving a precisely weighed sample in a suitable solvent (e.g., methanol) and measuring its absorbance at the wavelength of maximum absorption (λmax), which for Levonorgestrel is around 241 nm. nih.govhumanjournals.com The method is validated for linearity, accuracy, and precision. Linearity for Levonorgestrel has been established in ranges such as 15-75 µg/ml with a correlation coefficient of 0.999. humanjournals.com While less specific than HPLC, UV-Vis spectrophotometry is highly effective for the routine analysis of bulk drug substances and simple dosage forms where interference from excipients is minimal. humanjournals.com
| Parameter | Result | Reference |
|---|---|---|
| Solvent | Methanol | humanjournals.com |
| λmax | ~241 nm | nih.gov |
| Linearity Range | 15-75 µg/mL | humanjournals.com |
| Correlation Coefficient (r²) | 0.999 | humanjournals.com |
| % Recovery | 99.93-100.08% | humanjournals.com |
| LOD | 0.0707 µg/mL | humanjournals.com |
| LOQ | 0.2142 µg/mL | humanjournals.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules, including complex steroids like this compound. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.netmdpi.com While HPLC and UV-Vis are used for quantification, NMR is used to confirm the identity and structure of the compound unequivocally.
For the structural elucidation of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed:
¹H NMR (Proton NMR): This experiment provides information about the chemical environment of each proton in the molecule. The chemical shift, integration (signal area), and spin-spin coupling patterns help identify different types of protons (e.g., methyl, methylene, vinyl) and their connectivity. rsc.org
¹³C NMR (Carbon NMR): This experiment reveals the number of chemically distinct carbon atoms and their electronic environments.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for assembling the complete molecular structure. COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons, allowing the connection of different structural fragments. rsc.org
In the case of this compound, NMR would be used to confirm the integrity of the core steroid structure and verify the presence and attachment point of the hexanoate ester group at the C17 position. nih.gov The characteristic signals for the steroid backbone would be consistent with those of Levonorgestrel, while additional signals corresponding to the six-carbon chain of the hexanoate group would be clearly visible and their connectivity to the steroid C17 oxygen could be confirmed via HMBC. researchgate.net
Mass Spectrometry (MS) for Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and purity assessment of pharmaceutical compounds such as levonorgestrel and its esters. When coupled with liquid chromatography (LC-MS/MS), it provides high sensitivity and selectivity for quantifying levonorgestrel in various matrices. researchgate.net Ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are evaluated to determine the most sensitive method for detection. researchgate.net For levonorgestrel, ESI has been demonstrated to be a more effective ionization technique for achieving sensitive quantification. researchgate.net
The identification of this compound is achieved by determining its molecular ion peak. Subsequent fragmentation of this molecular ion through techniques like collision-induced dissociation provides a unique mass spectrum, or "fingerprint," of the molecule. This fragmentation pattern is crucial for confirming the compound's identity. For instance, in the positive ionization mode, the product ion mass spectrum of the parent compound, levonorgestrel, shows a characteristic fragmentation pattern that is used for its quantification. researchgate.net The purity of a this compound sample can be assessed by detecting and identifying any impurities, which would appear as additional peaks in the mass spectrum. The high resolving power of MS allows for the separation of compounds with very similar mass-to-charge ratios, ensuring accurate purity analysis.
| Parameter | Description | Relevance to this compound |
| Ionization Technique | Method used to create ions from molecules. Common types include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). researchgate.net | ESI is often preferred for sensitive quantification of levonorgestrel and its analogs. researchgate.net |
| Molecular Ion Peak | The peak in the mass spectrum corresponding to the intact molecule, providing its molecular weight. | Confirms the presence and molecular weight of this compound. |
| Fragmentation Pattern | The unique set of fragment ions produced when a molecule is broken apart in the mass spectrometer. libretexts.org | Serves as a "fingerprint" to confirm the structural identity of the compound and distinguish it from related substances. |
| Purity Assessment | The process of identifying and quantifying impurities in a sample. | MS can detect trace-level impurities, degradation products, or related steroids, ensuring the purity of the active pharmaceutical ingredient. |
Electrochemical Sensing Methods for Progestin Quantification
Electrochemical sensors represent a sensitive, cost-effective, and portable alternative to conventional chromatographic methods for detecting contaminants of emerging concern, including synthetic progestins like levonorgestrel. nih.gov These methods are based on the electrochemical reaction between an electrode and the target analyte, which generates a measurable signal. nih.gov
Square Wave Voltammetry (SWV) is an advanced electrochemical technique known for its high sensitivity and speed, which minimizes background (charging) currents to enhance the signal from the target analyte. pineresearch.commaciassensors.com It has been successfully developed for the quantification of levonorgestrel in pharmaceutical formulations and biological samples like urine. researchgate.net
In one such method, a silver solid amalgam electrode was used, on which levonorgestrel produced a cathodic peak at approximately -1.41 V. researchgate.net The process was identified as an irreversible, adsorption-controlled reduction involving two protons and two electrons. researchgate.net By optimizing experimental parameters, such as using a Britton-Robinson (BR) buffer at pH 6.0, a linear relationship between the signal and levonorgestrel concentration was established. researchgate.net This SWV method demonstrated high sensitivity with low limits of detection (LOD) and quantification (LOQ), proving its suitability for bioanalytical applications. researchgate.net
| Parameter | Value / Condition | Reference |
| Technique | Square-wave adsorptive stripping voltammetry (SWAdSV) | researchgate.net |
| Working Electrode | Silver solid amalgam electrode with nanoparticles | researchgate.net |
| Buffer | 0.04 mol L⁻¹ Britton–Robinson (BR) buffer | researchgate.net |
| Optimal pH | 6.0 | researchgate.net |
| Linear Range | 5.03 × 10⁻⁷ to 1.01 × 10⁻⁵ mol L⁻¹ | researchgate.net |
| Limit of Detection (LOD) | 9.09 × 10⁻⁸ mol L⁻¹ | researchgate.net |
| Limit of Quantitation (LOQ) | 3.03 × 10⁻⁷ mol L⁻¹ | researchgate.net |
The development of novel electrochemical sensors aims to improve the selectivity and sensitivity of detecting levonorgestrel and its analogs. This often involves modifying the surface of the working electrode with nanomaterials to enhance its electrochemical performance. For example, glassy carbon electrodes (GCE) have been modified with materials like gold nanoparticles/graphene (AuNPs@GRP) or manganese dioxide on reduced graphene oxide (MnO2/ERGO) to detect other emerging contaminants. nih.gov
These modifications create a synergistic effect that enhances the active surface area and catalytic activity of the sensor, leading to lower detection limits. nih.gov For instance, a sensor developed for the detection of Vortioxetine achieved a detection limit of 50 nM. nih.gov Similar strategies can be applied to develop highly sensitive sensors for this compound, enabling rapid and reliable quantification in various samples, including human urine and pharmaceuticals. nih.govresearchgate.net
Immunoassays in Trace Detection
Immunoassays are widely used analytical methods that leverage the specific binding between an antibody and an antigen to detect and quantify substances. They are particularly valuable for measuring trace amounts of compounds in complex biological and environmental samples.
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method used to quantify levonorgestrel in a variety of samples, including serum, plasma, urine, and water. arborassays.comthermofisher.com This makes it an important tool for environmental monitoring to assess the potential impact of the contraceptive on aquatic ecosystems. arborassays.com
The most common format is the competitive ELISA. cymitquimica.com In this setup, levonorgestrel in the sample competes with a known amount of enzyme-labeled levonorgestrel (e.g., levonorgestrel-peroxidase conjugate) for a limited number of binding sites on a specific polyclonal antibody coated onto a microtiter plate. thermofisher.com After incubation, the unbound components are washed away, and a substrate is added. The enzyme converts the substrate into a colored product, and the intensity of the color is measured. thermofisher.com The concentration of levonorgestrel in the sample is inversely proportional to the color intensity. These kits can achieve very high sensitivity, with detection limits as low as 2.20 pg/mL. arborassays.comthermofisher.com
| Assay Parameter | Specification | Reference(s) |
| Assay Type | Competitive ELISA | thermofisher.comcymitquimica.com |
| Sample Types | Serum, plasma, saliva, urine, water, milk, fecal extracts | arborassays.comthermofisher.com |
| Sensitivity | As low as 2.20 pg/mL | arborassays.comthermofisher.com |
| Assay Range | e.g., 6.25-200 pg/mL | thermofisher.com |
| Detection Method | Colorimetric, 450 nm | arborassays.com |
A critical aspect of developing and validating an immunoassay is assessing its specificity, particularly its cross-reactivity with structurally related compounds. scispace.com Cross-reactivity occurs when substances similar in structure to the target analyte bind to the antibody, which can lead to inaccurate (often overestimated) results. scispace.com
For an immunoassay designed for this compound, it is crucial to test for cross-reactivity with the parent compound, levonorgestrel, and other related synthetic steroids. In the development of an ELISA for levonorgestrel, polyclonal antibodies were tested against several other compounds. One study found 19.6% cross-reactivity with 17α-ethynylestradiol but less than 0.1% with seven other tested compounds. researchgate.net This demonstrates the high specificity of the antibody for the target analyte. The degree of cross-reactivity is not solely a property of the antibody but can be influenced by the assay format and the concentrations of the reagents used. mdpi.com Therefore, thorough validation is essential to ensure that the immunoassay provides accurate and reliable quantification of the specific target compound, this compound, without interference from its analogs. nih.gov
Molecular Pharmacology of Levonorgestrel Hexanoate and Its Active Metabolites
Mechanisms of Action: Progestogenic Activity and Receptor Agonism
Levonorgestrel (B1675169) is a potent agonist of the progesterone (B1679170) receptor (PR), which is the primary target for the natural hormone progesterone. rndsystems.comscilit.com Its progestogenic activity is the main driver of its effects. The binding affinity of levonorgestrel to the progesterone receptor is significantly high. rndsystems.com This strong interaction triggers a conformational change in the receptor, leading to its activation. scilit.com As a progestogen, levonorgestrel's key mechanism involves preventing ovulation and altering the cervical mucus to inhibit sperm passage. wikipedia.org
Studies have quantified the relative binding affinity of levonorgestrel for various steroid receptors, demonstrating its high selectivity and potency at the progesterone receptor.
| Receptor | Relative Binding Affinity (%) |
|---|---|
| Progesterone Receptor (PR) | 323 |
| Androgen Receptor (AR) | 58 |
| Mineralocorticoid Receptor (MR) | 17 |
| Glucocorticoid Receptor (GR) | 7.5 |
| Estrogen Receptor (ER) | < 0.02 |
Levonorgestrel also functions as a weak agonist at the androgen receptor (AR). wikipedia.org While its primary activity is progestogenic, its binding to the AR can lead to androgenic effects. wikipedia.org The interaction is significant, though considerably less potent than its binding to the progesterone receptor. rndsystems.comresearchgate.net The 5α-reduction of levonorgestrel to its metabolite, 5α-dihydrolevonorgestrel, results in an enhanced binding affinity for the androgen receptor, indicating that this metabolic process increases its androgenic potential. researchgate.net In women, this androgenic activity can manifest as biochemical changes such as a decrease in sex hormone-binding globulin (SHBG) levels. wikipedia.org
The antigonadotropic effects of levonorgestrel are a direct result of its potent progestogenic activity. wikipedia.org By binding to progesterone and androgen receptors in the hypothalamus and pituitary gland, levonorgestrel slows the release of gonadotropin-releasing hormone (GnRH). nih.govdrugbank.com This action blunts the pre-ovulatory surge of luteinizing hormone (LH) and also suppresses follicle-stimulating hormone (FSH). nih.govclae-la.orgebiohippo.com The inhibition of the LH surge is a critical mechanism that impedes follicular development and the release of a viable egg, thus preventing ovulation. drugbank.comclae-la.orgebiohippo.com This suppression of gonadotropins effectively reduces gonadal activity. wikipedia.org
Metabolism of Levonorgestrel Esters
The metabolism of levonorgestrel esters involves the cleavage of the ester group to release the active levonorgestrel, which then undergoes extensive biotransformation.
Levonorgestrel is extensively metabolized in the liver through reduction, hydroxylation, and conjugation. wikipedia.org The primary metabolic pathways involve the reduction of the A-ring and hydroxylation at various positions. wikipedia.orgnih.gov Following these initial steps (Phase I metabolism), the metabolites are conjugated to form sulfates and glucuronides (Phase II metabolism). wikipedia.orgnih.gov In circulation, the metabolites are found predominantly as sulfate (B86663) conjugates. nih.gov However, for excretion, the metabolites are primarily found in the urine as glucuronide conjugates, while both sulfates and glucuronides are present in feces. nih.govnih.gov Significant plasma metabolites include conjugated and unconjugated forms of 3α, 5β-tetrahydrolevonorgestrel. nih.gov
| Metabolic Process | Description | Resulting Products |
|---|---|---|
| Reduction | Extensive reduction of the alpha, beta-unsaturated ketone in ring A. nih.gov | 3α, 5β-tetrahydrolevonorgestrel, 3α, 5α-tetrahydrolevonorgestrel nih.gov |
| Hydroxylation | Oxidation primarily occurs at the C2α and C16β positions. wikipedia.orgnih.gov | 16β-hydroxylevonorgestrel nih.gov |
| Conjugation | Metabolites are conjugated with sulfate and glucuronic acid. wikipedia.org | Sulfate and Glucuronide conjugates nih.govnih.gov |
The oxidative metabolism of levonorgestrel is primarily catalyzed by the cytochrome P450 enzyme system in the liver. fda.gov Specifically, CYP3A4 has been identified as the main enzyme responsible for its biotransformation. nih.govfda.govwww.gov.uk The activity of CYP3A4 can be influenced by other drugs, which may lead to interactions affecting levonorgestrel's efficacy. wikipedia.orgwww.gov.uk Studies have also investigated the role of CYP3A5 in the metabolism of levonorgestrel, as the CYP3A enzyme system is a major pathway for its hepatic processing. researchgate.net Genetic variations in these enzymes could potentially contribute to the observed inter-individual variability in levonorgestrel's pharmacokinetic parameters. researchgate.net
In Vitro Metabolism Studies in Target Organs
In vitro studies have been conducted to elucidate the metabolic conversion of levonorgestrel in various target organs. Research involving incubation of levonorgestrel with tissue preparations from rat hypothalamus, pituitary, prostate, and uterus has demonstrated that it is efficiently converted to A-ring reduced derivatives nih.gov. This metabolic process is dependent on the presence of NADPH nih.gov.
The primary conversion products identified in these target organs are 5α-dihydrolevonorgestrel and 3α,5α-tetrahydrolevonorgestrel, with 3β,5α-tetrahydrolevonorgestrel being formed to a lesser extent nih.gov. The liver is a primary site of metabolism, where levonorgestrel is hydroxylated by enzymes, predominantly CYP3A4, and its metabolites are subsequently excreted after glucuronidation nih.gov.
| Target Organ | Metabolic Process | Major Metabolites Identified | Enzymes Involved | Reference |
|---|---|---|---|---|
| Hypothalamus (Rat) | A-ring reduction | 5α-dihydrolevonorgestrel, 3α,5α-tetrahydrolevonorgestrel | Not specified | nih.gov |
| Pituitary (Rat) | A-ring reduction | 5α-dihydrolevonorgestrel, 3α,5α-tetrahydrolevonorgestrel | Not specified | nih.gov |
| Prostate (Rat) | A-ring reduction | 5α-dihydrolevonorgestrel, 3α,5α-tetrahydrolevonorgestrel | Not specified | nih.gov |
| Uterus (Rat) | A-ring reduction | 5α-dihydrolevonorgestrel, 3α,5α-tetrahydrolevonorgestrel | Not specified | nih.gov |
| Liver | Hydroxylation, Reduction, Conjugation | Hydroxylated and reduced derivatives | CYP3A4 | nih.gov |
Active and Inactive Metabolite Characterization
The metabolism of levonorgestrel results in the formation of several metabolites, with varying degrees of biological activity. The primary metabolic pathways include the reduction of the A-ring and hydroxylation at different positions nih.govnih.gov.
One of the key metabolites is 5α-dihydrolevonorgestrel, which is produced by the action of 5α-reductase wikipedia.org. This metabolite is considered active wikipedia.org. Further reduction of 5α-dihydrolevonorgestrel at the C-3 position leads to the formation of 3α,5α-tetrahydrolevonorgestrel and 3β,5α-tetrahydrolevonorgestrel nih.gov. Studies have shown that this subsequent reduction abolishes binding activity to progesterone and androgen receptors, rendering these metabolites inactive nih.gov. In plasma, significant levels of both conjugated and unconjugated 3α,5β-tetrahydrolevonorgestrel are found nih.gov.
Hydroxylation is another important metabolic route, occurring at the C2α and C16β positions nih.govwikipedia.org. This results in metabolites such as 16β-hydroxylevonorgestrel nih.gov. Following these phase I metabolic reactions, the metabolites are conjugated with sulfates and glucuronides for excretion nih.govnih.gov. While some sources indicate that 5α-dihydrolevonorgestrel is an active metabolite, other sources have stated that no active metabolites of levonorgestrel have been identified wikipedia.org.
| Metabolite | Metabolic Pathway | Activity Status | Receptor Binding Affinity Changes | Reference |
|---|---|---|---|---|
| 5α-dihydrolevonorgestrel | A-ring reduction | Active | Diminished for progesterone receptor, enhanced for androgen receptor | nih.govwikipedia.org |
| 3α,5α-tetrahydrolevonorgestrel | A-ring reduction | Inactive | Binding activity to progesterone and androgen receptors is abolished | nih.gov |
| 3β,5α-tetrahydrolevonorgestrel | A-ring reduction | Unspecified | Formed to a lesser extent | nih.gov |
| 3α,5β-tetrahydrolevonorgestrel | A-ring reduction | Unspecified | Found in plasma in conjugated and unconjugated forms | nih.gov |
| 16β-hydroxylevonorgestrel | Hydroxylation | Unspecified | - | nih.gov |
| 2α-hydroxylevonorgestrel | Hydroxylation | Unspecified | - | nih.gov |
Preclinical Pharmacokinetics and Biopharmaceutics of Levonorgestrel Hexanoate
Absorption and Distribution Kinetics in Animal Models
Evaluation of Bioavailability across Administration Routes (e.g., Intradermal, Subcutaneous, Intravenous)
No data available for levonorgestrel (B1675169) hexanoate (B1226103).
Plasma Concentration Profiles and Compartmental Modeling in Animal Studies
No data available for levonorgestrel hexanoate.
Protein Binding Dynamics (e.g., Sex Hormone-Binding Globulin, Albumin)
No data available for this compound.
Metabolic Clearance Rates in Preclinical Species
No data available for this compound.
Excretion Pathways and Elimination Half-Life in Animal Models
No data available for this compound.
Impact of Formulation on Preclinical Pharmacokinetic Parameters
No data available for this compound.
Further research and publication of preclinical studies are required to elucidate the specific pharmacokinetic profile of this compound.
Advanced Drug Delivery Systems for Sustained Release of Levonorgestrel and Its Esters
Long-Acting Injectable Formulations
Long-acting injectable formulations are designed to provide sustained release of a drug over an extended period, improving user adherence by eliminating the need for frequent dosing. Research in this area for progestin-based contraceptives has centered on creating stable, biodegradable systems that release the active pharmaceutical ingredient in a controlled manner.
Biodegradable Polymer-Based Systems (e.g., PLA-PEG-PLA Hydrogels)
Biodegradable polymers are a cornerstone of long-acting injectable technologies. These materials are biocompatible and are broken down by the body into non-toxic byproducts that are subsequently eliminated. This obviates the need for surgical removal of the delivery system. Polymers such as poly(lactic-co-glycolic acid) (PLGA) and polylactide (PLA) have been investigated for creating injectable in-situ forming depot systems for Levonorgestrel (B1675169) chemsrc.com. These systems are administered as a liquid solution containing the drug and polymer dissolved in a biocompatible solvent. Upon injection, the solvent diffuses away, causing the polymer to solidify and form a depot that encapsulates the drug chemsrc.com.
Another approach involves the use of microspheres, where the drug is encapsulated within a polymeric matrix. For instance, Levonorgestrel has been encapsulated in poly(ε-caprolactone) (PCL) microspheres, which are known for their slow degradation and hydrophobic nature, making them suitable for the sustained release of hydrophobic drugs like LNG.
Thermal-Sensitive In Situ Gelling Systems
Thermal-sensitive, or thermosensitive, in situ gelling systems represent an innovative approach to injectable drug delivery. These are polymer solutions that remain in a liquid state at room temperature but transition into a gel phase at physiological body temperature. This sol-gel transition is triggered by the increase in temperature upon injection.
Poloxamers are a well-known class of thermosensitive polymers used for this purpose. When formulated with a drug, these systems can be easily injected as a liquid. Once inside the body, the resulting gel acts as a depot, providing sustained drug release. While specific studies on Levonorgestrel hexanoate (B1226103) are not available, the principles have been applied to deliver Levonorgestrel. For example, thermosensitive polymer delivery systems have demonstrated the ability to provide a controlled, zero-order in vitro release of Levonorgestrel. A study incorporating a chitosan-β-glycerophosphate thermogelling system into dissolving microneedles also showed sustained transdermal delivery of Levonorgestrel.
Controlled Release Kinetics from Polymeric Matrices
The release of a drug from a polymeric matrix is a complex process governed by factors such as diffusion, polymer degradation, and drug loading. The goal is often to achieve zero-order release kinetics, where the drug is released at a constant rate over time. This ensures stable and predictable drug concentrations.
For Levonorgestrel-loaded PCL microspheres, the release mechanism is typically diffusion-controlled. Water permeates the solid polymer matrix, allowing the dissolved drug to diffuse out. Studies have shown that drug release from these systems can be sustained for up to 120 days. However, an initial "burst release" is often observed, where a significant portion of the drug is released shortly after administration. This is attributed to the drug located on the surface of the microspheres. The drug loading level can also impact release kinetics; for instance, in certain intrauterine systems, the release mechanism remained consistent for Levonorgestrel loadings between 1% and 50%.
Below is a table summarizing findings on Levonorgestrel release from a Poly(ε-caprolactone) (PCL) matrix.
| Drug Loading (% w/w) | Release Duration (at 37°C) | Initial Burst Release (First 7 Days) | Average Daily Release (up to 56 days) |
| 12.5% | Up to 56 days | ~34% | Not specified |
| 24% | Up to 120 days | >55% | ~5 µg |
| Data derived from studies on Levonorgestrel (LNG) in PCL microspheres. |
Subdermal Implants and In Vitro Release Characterization
Subdermal implants are another effective method for long-acting reversible contraception. These are small, flexible rods or capsules that are inserted just under the skin and slowly release a progestin over several years.
Polymeric Matrices for Implantable Systems
The most common polymer used for subdermal implants is polydimethylsiloxane (B3030410) (PDMS), also known as Silastic. This is a non-biodegradable, biocompatible polymer that provides a stable matrix for long-term drug delivery. Levonorgestrel-releasing implants, such as the NORPLANT and Jadelle® systems, utilize PDMS. These systems can be either reservoir-style, where the drug is contained within a PDMS capsule, or matrix-style, where the drug is homogeneously dispersed throughout a solid PDMS rod. The choice of polymer and implant design allows for predictable, sustained release over many years.
In Vitro Release (IVR) Models and Ex Vivo Tissue Homogenate Studies
Developing and validating new long-acting formulations requires robust laboratory models that can predict how a drug will be released in the body (in vivo). In vitro release (IVR) testing is a critical tool for this purpose. For subdermal and intradermal systems, these models aim to simulate the conditions of the tissue environment.
For Levonorgestrel, an IVR model has been developed using a medium of phosphate (B84403) buffer with sodium dodecyl sulphate at pH 7.4 to ensure sink conditions (i.e., the concentration of dissolved drug is kept low to encourage further release). To better mimic the biological environment, this IVR medium can be supplemented with ex vivo human skin homogenate (SH). Studies using the Jadelle® implant in these models have demonstrated sustained Levonorgestrel release over a 28-day period, validating the use of these systems for characterizing release from long-acting delivery platforms. Such models are essential for quality control and for establishing an in vitro-in vivo relationship (IVIVR), which can accelerate product development.
The table below outlines the extraction efficiency of Levonorgestrel from different laboratory models.
| Laboratory Model | Extraction Efficiency (%) |
| In Vitro Release (IVR) Medium | 91.7 ± 3.06% |
| Medium with Ex Vivo Skin Homogenate (SH) | 84.6 ± 1.6% |
| Data from a study on developing laboratory models for intradermally administered Levonorgestrel. |
Physiologically-Based Pharmacokinetic (PBPK) Modeling of Release Kinetics from Implants
Physiologically-Based Pharmacokinetic (PBPK) modeling is a powerful tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. For long-acting contraceptive implants containing levonorgestrel or its esters, PBPK models are instrumental in predicting long-term systemic exposure and understanding release kinetics without the need for extensive, long-duration clinical trials. nih.govmdpi.com
These models integrate known physiological parameters (like blood flow and enzyme abundance) with compound-specific properties to forecast drug concentration profiles over time. nih.gov A key step involves developing and validating a specific release function that accurately describes how the drug leaches from the implant into the subcutaneous tissue. nih.gov This release model is then integrated into a full PBPK framework. nih.govresearchgate.net
Research on levonorgestrel implants has explored various mathematical functions to simulate the drug's release from the device. nih.gov Studies have shown that First-Order and Biexponential release models provide the best fit when compared with clinical trial data. nih.govresearchgate.net For instance, a PBPK model for a levonorgestrel implant demonstrated a strong correlation with observed clinical data, capturing both the central tendency and the variability of release kinetics among individuals. nih.gov Such models can simulate plasma concentrations for periods up to five years post-implantation. nih.gov
PBPK simulations are also used to explore complex scenarios, such as potential drug-drug interactions (DDIs). nih.govconsensus.app For example, models have been developed to predict how co-administration with other drugs, like the antiretroviral efavirenz, might alter levonorgestrel plasma concentrations and to test strategies to mitigate these interactions. nih.govconsensus.app This predictive capability is crucial for optimizing the development of long-acting formulations for levonorgestrel and its esters, like levonorgestrel hexanoate. nih.gov
| Model Type | Key Findings | Goodness of Fit (Adjusted R²) | Associated Parameters | Reference |
|---|---|---|---|---|
| First-Order Release Model | Demonstrated the best fit with observed clinical data for levonorgestrel implant release. | 0.9170 | Release Rate: 0.0009 per day; Max. Released Amount: ~50% of loaded dose. | nih.govresearchgate.net |
| Biexponential Release Model | Showed good agreement with clinical data and could recapitulate observed plasma concentrations. | 0.9113 | Successfully integrated into PBPK simulations to predict plasma levels. | nih.govresearchgate.net |
| Simcyp® PBPK Model | Used to simulate the effects of drug-drug interactions (e.g., with efavirenz) on levonorgestrel plasma concentrations. | Predictions were in line with clinical measurements from multiple studies. | Evaluated variables such as protein binding changes and genetic polymorphism effects. | nih.gov |
Novel Oral Extended-Release Systems
The oral administration of levonorgestrel is characterized by rapid absorption. nih.govfda.gov Developing novel oral systems for a sustained release of levonorgestrel or its esters, such as this compound, is a key area of research aimed at improving patient compliance and providing more stable therapeutic levels. ijgii.org
Gastric-Retentive Drug Delivery Vehicles for Sustained Release
Gastro-retentive drug delivery systems (GRDDS) are designed to prolong the residence time of a dosage form in the stomach, allowing for extended and site-specific drug release. ijgii.orgmdpi.com This approach is particularly beneficial for drugs that have a narrow absorption window in the upper gastrointestinal tract, are less soluble in the high pH environment of the intestines, or require local action in the stomach. mdpi.comscielo.br By retaining the formulation in the stomach, GRDDS can enhance bioavailability, reduce dosing frequency, and ensure more consistent plasma concentrations. ijgii.orgscielo.br
Several strategies are employed to achieve gastric retention:
Floating Systems: These are low-density systems that remain buoyant on top of the gastric fluids. scielo.br This can be achieved through the incorporation of gel-forming polymers that swell and trap air, or by using effervescent agents (like sodium bicarbonate) that generate gas in the acidic environment of the stomach. mdpi.com
Mucoadhesive Systems: These systems incorporate bioadhesive polymers that adhere to the mucus layer of the stomach wall. mdpi.com This adhesion prevents the dosage form from being quickly emptied into the intestine.
Expanding Systems: These systems are designed to swell to a size that is too large to pass through the pyloric sphincter, thus physically retaining them in the stomach. scielo.br
High-Density Systems: In contrast to floating systems, these formulations have a density greater than that of the gastric contents, causing them to settle in the lower part of the stomach. scielo.br
Raft-Forming Systems: These systems form a viscous, cohesive gel layer (a "raft") that floats on the gastric contents upon contact with stomach acid. mdpi.com
| GRDDS Approach | Mechanism of Gastric Retention | Key Formulation Components | Reference |
|---|---|---|---|
| Floating Systems | Maintains buoyancy in gastric fluid due to low density. | Swellable hydrocolloids, effervescent agents (e.g., sodium bicarbonate, citric acid), gel-forming polymers. | mdpi.comscielo.br |
| Mucoadhesive Systems | Adheres to the gastric mucosa. | Mucoadhesive polymers (e.g., chitosan (B1678972), alginate). | mdpi.com |
| Expanding/Swelling Systems | Swells to a size larger than the pyloric sphincter, preventing gastric emptying. | Highly swellable polymers. | scielo.br |
| Raft-Forming Systems | Forms a low-density gel barrier (raft) on top of stomach contents. | Gel-forming polymers (e.g., sodium alginate) and effervescent agents. | mdpi.com |
Mechanisms of Sustained Release in Oral Systems
The primary goal of an extended-release oral tablet is to control the rate at which the active ingredient is released into the gastrointestinal tract. lubrizol.com This slow release helps maintain steady drug concentrations in the body, which can enhance therapeutic effects and reduce side effects. lubrizol.com Several mechanisms can be engineered into oral dosage forms to achieve sustained release.
Diffusion-Controlled Systems: In these systems, the drug release is controlled by diffusion through a water-insoluble polymer membrane or matrix. lubrizol.com
Reservoir Devices: A drug core is surrounded by a polymer membrane. The rate of drug release is controlled by its diffusion across this membrane.
Matrix Devices: The drug is uniformly dispersed within a polymer matrix. The drug is released as it diffuses through the matrix. lubrizol.com
Dissolution-Controlled Systems: These systems control drug release by using polymers that dissolve slowly or by modifying the drug's surface area through microencapsulation. lubrizol.com The rate of dissolution of the coating or matrix dictates the rate of drug availability.
Erosion-Controlled Systems: The drug is incorporated into a matrix that erodes over time when exposed to gastrointestinal fluids. The drug is released as the matrix is worn away.
Osmotic Pump Systems: These systems use osmotic pressure as the driving force for drug release. The tablet has a semipermeable membrane and a small orifice. Water from the GI tract enters the tablet, creating osmotic pressure that forces the dissolved drug out through the orifice at a constant rate.
| Release Mechanism | System Type | Description of Action | Reference |
|---|---|---|---|
| Diffusion-Controlled | Reservoir or Matrix | Drug release is governed by diffusion through an insoluble polymer membrane or matrix. | lubrizol.com |
| Dissolution-Controlled | Coated or Matrix | Release is controlled by the slow dissolution of a polymer coating or matrix. | lubrizol.com |
| Erosion-Controlled | Matrix | Drug is released as the polymer matrix in which it is dispersed erodes over time. | |
| Osmotic-Controlled | Osmotic Pump | Osmotic pressure pushes the drug solution out of the dosage form at a controlled, zero-order rate. |
Nanotechnology-Based Delivery Systems for Enhanced Pharmacokinetics
Nanotechnology offers promising strategies to overcome challenges associated with drugs like levonorgestrel, such as poor water solubility, and to develop novel sustained-release formulations. nih.gov By encapsulating the drug in nano-sized carriers, it is possible to improve bioavailability, modify release profiles, and enhance pharmacokinetic properties. nih.govnih.gov
Several types of nanotechnology-based systems have been investigated for the delivery of levonorgestrel:
Liposomes: These are spherical vesicles composed of a lipid bilayer. nih.gov Levonorgestrel-loaded liposomes have been developed and incorporated into microneedle array patches for sustained transdermal delivery. nih.govmdpi.com Research has shown that these systems can sustain the release of levonorgestrel for over a month. mdpi.com The liposomal formulation demonstrated high entrapment efficiency and a particle size suitable for drug delivery applications. nih.govmdpi.com
Polymeric Nanoparticles and Microparticles: Biodegradable polymers are commonly used to create nanoparticles and microparticles that can encapsulate drugs. researchgate.netresearchgate.net Levonorgestrel has been encapsulated in polylactic acid (PLA) and polystyrene (PS) nanocomposites, which demonstrated a well-sustained release rate. researchgate.net Similarly, levonorgestrel-loaded chitosan microspheres have been developed and embedded within a hydrogel matrix. nih.gov This composite system was capable of providing zero-order, controlled release for over 100 days. nih.gov
In Situ Forming Depot (ISD) Systems: These systems consist of a biodegradable polymer and the drug dissolved in a biocompatible solvent. mdpi.comresearchgate.net Upon injection, the solvent dissipates and the polymer solidifies, forming a solid depot that releases the drug over a long period. mdpi.com Studies on levonorgestrel-containing ISD systems have shown sustained release for over four months. mdpi.comresearchgate.net
The use of nanotechnology can significantly alter the pharmacokinetic profile of a drug, often leading to increased stability and bioavailability. nih.govresearchgate.net For example, nano-conjugates have been shown to reduce the acidic degradation of drugs in the stomach and increase oral bioavailability by several folds. researchgate.net
| Nanotechnology System | Polymer/Material Used | Key Research Findings | Reference |
|---|---|---|---|
| Liposome-Loaded Microneedle Patch | Phospholipids | Particle size: 147 ± 8 nm; Entrapment efficiency: 85 ± 4.34%; Sustained release observed for 28 days in vivo. | nih.govmdpi.com |
| PLA-PS Nanocomposites | Polylactic acid (PLA), Polystyrene (PS) | Demonstrated a well-sustained release rate and good cell compatibility. | researchgate.net |
| Chitosan Microspheres in PVA Hydrogel | Chitosan, Poly(vinyl alcohol) (PVA) | Achieved zero-order release kinetics over 100 days; release was controlled by diffusion and swelling. | nih.gov |
| In Situ Forming Depot (ISD) | Poly(lactide-co-glycolide), Polylactic acid (PLA) | Formulations demonstrated sustained release of LNG for over 4-5 months in vitro. | mdpi.comresearchgate.net |
Preclinical Research Models in Levonorgestrel Hexanoate Investigation
Selection and Validation of Animal Models for Pharmacokinetic and Pharmacodynamic Studies
Animal models are indispensable for studying the systemic exposure and biological effects of levonorgestrel (B1675169), the active moiety of levonorgestrel hexanoate (B1226103). The choice of species is critical and is guided by physiological and metabolic similarities to humans.
The rabbit has been identified as a suitable animal model for investigating the pharmacokinetics of levonorgestrel. nih.gov Studies in female rabbits receiving an intravenous bolus dose of levonorgestrel have demonstrated that the decline in plasma drug concentration follows a triexponential pattern, which is consistent with a three-compartment open model. nih.gov This pattern mirrors the pharmacokinetic profile observed in women. nih.gov
Table 1: Pharmacokinetic Profile of Levonorgestrel in the Rabbit Model
| Pharmacokinetic Phase | Description | Observation in Rabbit Model |
| π (pi) phase | Shallow peripheral compartment | Half-life in close agreement with that in women. nih.gov |
| α (alpha) phase | Deep peripheral compartment | Half-life in close agreement with that in women. nih.gov |
| β (beta) phase | Terminal elimination compartment | Half-life in close agreement with that in women. nih.gov |
This table summarizes the multiphasic elimination pattern of levonorgestrel observed in rabbit models.
Rodent models, particularly rats and mice, are extensively used in both PK and PD research for levonorgestrel.
In pharmacokinetic studies, the rat model has also been shown to be valuable. Following intravenous administration to female rats, the serum concentration of levonorgestrel declines in a manner best described by a tri-exponential equation, similar to findings in humans and rabbits. nih.gov The calculated half-lives for the initial (alpha), second (beta), and terminal (gamma) phases in rats were found to be 10.1 minutes, 42.7 minutes, and 23.1 hours, respectively. nih.gov These values are reportedly closer to those in women than the half-lives observed in rabbits. nih.gov
For pharmacodynamic research, the mouse model has been effectively used to study the local effects of levonorgestrel on endometrial tissue. nih.gov In one such model, human endometrial tissue was grafted into SCID mice that were subsequently treated with levonorgestrel. nih.gov This model demonstrated that levonorgestrel significantly decreased the expression of progesterone (B1679170) receptors and stromal estrogen receptor-alpha in the endometrial grafts. nih.gov These morphological and immunohistochemical changes are similar to those observed in the endometrium of women treated with local levonorgestrel, validating this mouse model for investigating the compound's mechanisms of action on target tissues. nih.gov
Table 2: Levonorgestrel Pharmacokinetic Half-Lives in the Rat Model
| Elimination Phase | Half-Life | Duration |
| Alpha (α) | 10.1 minutes | Lasts for approximately 51 minutes. nih.gov |
| Beta (β) | 42.7 minutes | Lasts for approximately 1.3 hours. nih.gov |
| Gamma (γ) | 23.1 hours | Extends beyond 45 hours. nih.gov |
This table presents the detailed multi-phase elimination half-lives for levonorgestrel as determined in rat models.
When extrapolating preclinical data to humans, it is crucial to consider the inherent differences in drug pharmacokinetics and pharmacodynamics among species. nih.govresearchgate.net These variations can arise from differences in anatomy, physiology, and biochemistry that affect drug absorption, distribution, metabolism, and elimination. nih.govresearchgate.net
Interspecies differences in drug metabolism are a major factor contributing to varied PK profiles. nih.govresearchgate.net For instance, functions that are phylogenetically divergent, such as digestive processes, can significantly alter the absorption of orally administered drugs. nih.govresearchgate.net While both the rabbit and rat models show a tri-exponential decline in levonorgestrel plasma levels similar to humans, the specific half-lives of each phase differ between the species, with the rat model suggested to be closer to human values in this regard. nih.gov Such differences underscore the importance of selecting animal models carefully and understanding their specific metabolic pathways to ensure the most accurate prediction of a drug's behavior in humans.
In Vitro and Ex Vivo Models for Cellular and Molecular Research
In vitro and ex vivo models provide controlled environments to investigate the specific cellular and molecular mechanisms of levonorgestrel without the complexities of a whole-animal system.
Cellular models are fundamental for elucidating the interaction of levonorgestrel with its target receptors and its influence on gene expression. Studies have shown that levonorgestrel binds with high affinity to progesterone and androgen receptors but not to estrogen receptors. nih.gov This specific binding profile is a key determinant of its progestational and androgenic effects. nih.gov
Gene expression studies, often utilizing techniques like real-time quantitative RT-PCR, have been employed to assess the impact of levonorgestrel on target tissues. nih.gov For example, research on human endometrial biopsies from individuals using a levonorgestrel-releasing intrauterine system revealed that the treatment down-regulates the mRNA expression of the androgen receptor. nih.gov Furthermore, cell lines derived from the uterus, cervix, and vagina (such as HEC-1A, HeLa, and VK2 E6/E7) are used in cytotoxicity assays to evaluate the preclinical safety of formulations. nih.gov
Ex vivo models using organ-specific tissue explants allow for the study of drug metabolism and effect in a system that preserves the tissue's complex architecture. This approach has been used to study the metabolism of levonorgestrel in target organs. nih.gov For instance, incubations of levonorgestrel with tissue from the rat hypothalamus and pituitary demonstrated that it is efficiently converted to A-ring reduced derivatives, such as 5α-dihydrolevonorgestrel and 3α,5α-tetrahydrolevonorgestrel. nih.gov This metabolic conversion, which is dependent on NADPH, alters the steroid's binding affinity for androgen receptors. nih.gov
Additionally, ex vivo models like the porcine vaginal tissue model are used for assessing the toxicity and viability of drug formulations. nih.govresearchgate.net Human skin homogenates have also been used as a biologically relevant ex vivo model to investigate the release characteristics of levonorgestrel from intradermal drug delivery systems. nih.govresearchgate.net These tissue explant models provide a valuable bridge between simplified in vitro assays and complex in vivo animal studies. nih.gov
Three-Dimensional Cell Culture Models for Endometrial Receptivity Studies
The investigation of endometrial receptivity and the influence of progestins like Levonorgestrel, the active form of Levonorgestrel hexanoate, has been significantly advanced by the development of three-dimensional (3D) cell culture models. These sophisticated in vitro systems aim to replicate the complex, multicellular architecture and physiological responses of the human endometrium more accurately than traditional two-dimensional (2D) cell monolayers.
A prominent 3D model involves the co-culture of endometrial glandular epithelial and stromal cells, isolated from human biopsies, within a supportive extracellular matrix nih.gov. In a widely cited model, stromal cells are embedded in a collagen I matrix, which is then overlaid with Matrigel, upon which glandular epithelial cells are seeded nih.gov. This structure allows for the polarized development of epithelial cells, the formation of glandular structures, and the appearance of pinopodes, which are characteristic features of a receptive endometrium nih.gov.
Studies utilizing these 3D constructs have explored the direct effects of Levonorgestrel on key markers of endometrial receptivity. In one such study, a 3D human endometrial cell culture model was treated with Levonorgestrel to assess its impact on receptivity markers and blastocyst attachment ki.se. The findings indicated that Levonorgestrel did not significantly alter the expression of various studied markers nor did it impair the attachment of blastocysts to the endometrial construct ki.se. As a point of comparison, the compound mifepristone, used as a control in the study, did inhibit blastocyst attachment and altered the expression of several key markers, including down-regulating stromal vascular endothelial growth factor (VEGF), epithelial integrin αvβ3, and mucin 1 nih.govki.se.
These 3D models allow for detailed analysis of cellular interactions and responses to hormonal stimuli in a controlled laboratory setting. They can be stimulated with hormones like estrogen and progesterone to mimic the proliferative and secretory phases of the menstrual cycle, inducing processes such as decidualization in the stromal cells mdpi.comnih.gov.
The table below summarizes findings from a key study on the effects of Levonorgestrel on endometrial receptivity markers in a 3D cell culture model.
| Marker | Cellular Location | Function in Receptivity | Effect of Levonorgestrel Treatment | Reference |
|---|---|---|---|---|
| Integrin αvβ3 | Epithelial Cells | Cell adhesion, implantation window marker | No significant change | nih.govki.se |
| VEGF | Stromal Cells | Angiogenesis, vascular permeability | No significant change | nih.govki.se |
| Mucin 1 (MUC-1) | Epithelial Cells | Anti-adhesive; down-regulated at implantation site | No significant change | nih.govki.se |
| Leukemia Inhibitory Factor (LIF) | Glandular Epithelium | Cytokine essential for implantation | No significant change | nih.gov |
| Blastocyst Attachment | - | Physical attachment of embryo to endometrium | Not impaired | ki.se |
Translational Relevance of Preclinical Models to Human Physiology
The translational relevance of preclinical models, particularly advanced in vitro systems like 3D endometrial cultures, is critical for bridging the gap between laboratory research and human clinical application. These models are invaluable because they recapitulate key aspects of human endometrial physiology that are not possible to study in simpler 2D cultures or are limited by practical and ethical constraints in human subjects oup.com.
Three-dimensional endometrial models have demonstrated a high degree of physiological relevance by mimicking the hormonal responsiveness of the native tissue. For instance, these cultures respond to estradiol (B170435) and progesterone by upregulating corresponding hormone receptors (estrogen receptor and progesterone receptor) and proliferation markers, similar to the changes observed in vivo during the menstrual cycle mdpi.com. They can successfully simulate complex processes such as the decidualization of stromal cells and the development of a receptive phenotype capable of supporting embryo attachment mdpi.comnih.gov.
The findings from these preclinical models regarding Levonorgestrel's effect on the endometrium show strong concordance with in vivo human studies. Research using 3D cultures has shown that Levonorgestrel does not significantly impact key markers of endometrial receptivity or inhibit embryo attachment ki.se. This aligns with clinical studies where post-ovulatory administration of Levonorgestrel was found to cause minimal changes to the endometrial gene expression profile during the receptive period and had no consistent effect on endometrial morphology or established markers of receptivity ki.sebioscientifica.com. The consistency between the in vitro 3D model data and human clinical observations underscores the high translational relevance of these preclinical systems.
Furthermore, the ability to grow and maintain these 3D structures, including endometrial organoids and tissue slices, for extended periods allows for the long-term study of hormonal effects and cellular dynamics mdpi.comhealthexec.com. This provides a stable and relevant platform for investigating the mechanisms of action of compounds like this compound and for screening new therapeutic agents, thereby reducing the reliance on animal models which, for endometrial studies, are often limited due to significant differences from human reproductive physiology mdpi.comoup.com. By providing a microenvironment that maintains cellular architecture and function, these models serve as a powerful tool for generating clinically relevant data on endometrial function and pharmacology mdpi.comresearchgate.net.
Comparative Academic Research on Levonorgestrel Hexanoate and Other Progestins
Comparative Pharmacokinetics of Levonorgestrel (B1675169) Hexanoate (B1226103) with Other Levonorgestrel Esters (e.g., Levonorgestrel Butanoate)
Levonorgestrel butanoate, a widely studied long-acting injectable contraceptive, serves as a relevant comparator. It is the C17β butanoate ester of levonorgestrel and functions as a prodrug. wikipedia.org Formulated as an aqueous suspension for intramuscular injection, levonorgestrel butanoate was developed to provide contraception for three to six months. wikipedia.org The esterification of levonorgestrel is intended to prolong its half-life. researchgate.net
The pharmacokinetic properties of these esters are characterized by a slow release from the injection site, followed by hydrolysis to the active levonorgestrel. The rate of this hydrolysis and the subsequent absorption into the systemic circulation determine the duration of action. It can be hypothesized that the longer hexanoate ester chain of levonorgestrel hexanoate might result in slower hydrolysis and consequently, a more extended release profile and longer duration of action compared to the butanoate ester. However, without direct comparative studies, this remains a theoretical consideration.
The table below illustrates a hypothetical comparison of pharmacokinetic parameters based on the general principles of ester prodrugs.
| Pharmacokinetic Parameter | This compound (Hypothetical) | Levonorgestrel Butanoate |
| Time to Peak Concentration (Tmax) | Potentially longer | Slower than oral LNG |
| Peak Concentration (Cmax) | Potentially lower | Lower than oral LNG |
| Elimination Half-life (t½) | Potentially longer | Extended |
| Duration of Action | Potentially > 6 months | 3 to 6 months |
Note: The data for this compound is hypothetical and extrapolated for comparative purposes due to the lack of available specific data.
Pharmacological and Mechanistic Comparisons with Other Progestins
The pharmacological and mechanistic actions of this compound are expected to be consistent with those of its parent compound, levonorgestrel, and other progestins. Progestins exert their effects primarily by binding to and activating progesterone (B1679170) receptors (PRs). nih.govpharmacy180.com
The primary mechanisms of action for progestin-based contraceptives include:
Inhibition of Ovulation: Progestins suppress the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This prevents the LH surge necessary for ovulation. nih.govyoutube.com
Thickening of Cervical Mucus: Progestins alter the consistency of cervical mucus, making it more viscous and difficult for sperm to penetrate. nih.govyoutube.com
Endometrial Changes: Progestins induce changes in the endometrium that make it less receptive to implantation. pharmacy180.com
While the fundamental mechanism of action is shared among progestins, they can differ in their binding affinity for other steroid receptors, such as androgen, estrogen, glucocorticoid, and mineralocorticoid receptors, leading to different side-effect profiles. nih.gov Levonorgestrel, the active metabolite of this compound, is known to have some androgenic activity due to its structural similarity to testosterone. pharmacy180.com The specific receptor binding profile and potential for off-target effects of this compound have not been extensively detailed in available literature.
The following table provides a general comparison of the primary mechanisms of action.
| Mechanism of Action | This compound | Other Progestins (e.g., Medroxyprogesterone Acetate) |
| Primary Target | Progesterone Receptors | Progesterone Receptors |
| Ovulation Inhibition | Yes | Yes |
| Cervical Mucus Thickening | Yes | Yes |
| Endometrial Alteration | Yes | Yes |
| Androgenic Activity | Expected to be similar to Levonorgestrel | Varies by progestin |
Formulation-Dependent Comparative Release and Pharmacokinetic Profiles in Preclinical Settings
Specific preclinical data on the formulation-dependent release and pharmacokinetic profiles of this compound are not available in the reviewed literature. However, research on other long-acting progestins demonstrates the critical role of formulation in determining the drug's release characteristics and resulting pharmacokinetic profile.
For long-acting injectable contraceptives, the drug is often formulated as a microcrystalline aqueous suspension or in an oil-based solution. wikipedia.org The release of the active drug from these depot formulations is influenced by several factors, including:
Particle size of the drug crystals: Smaller particles generally lead to a faster dissolution and release rate.
Viscosity of the vehicle: Higher viscosity can slow down the diffusion of the drug from the injection site.
Solubility of the ester: The lipophilicity of the ester influences its partitioning between the formulation and the surrounding tissues.
Preclinical studies are essential to characterize these release kinetics and to predict the in vivo performance of a long-acting formulation. These studies typically involve in vitro dissolution testing and in vivo pharmacokinetic studies in animal models. fda.gov For instance, studies on levonorgestrel-releasing intrauterine systems have shown that the release rate is controlled by the polydimethylsiloxane (B3030410) membrane, resulting in a near zero-order release profile. nih.gov Similarly, the development of injectable formulations of levonorgestrel butanoate has involved optimizing the aqueous suspension to achieve a desired release profile. cancer.gov
The development of a successful long-acting formulation of this compound would necessitate extensive preclinical evaluation to optimize these formulation parameters to achieve a safe and effective release profile for the desired duration of action.
Theoretical and Computational Modeling in Levonorgestrel Hexanoate Research
Physiologically-Based Pharmacokinetic (PBPK) Modeling
Physiologically-based pharmacokinetic (PBPK) modeling is a mathematical modeling technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body based on physiological and anatomical principles. For levonorgestrel (B1675169), the active moiety of levonorgestrel hexanoate (B1226103), PBPK models have been instrumental in understanding its long-acting release profiles and systemic exposure.
The development of PBPK models for levonorgestrel typically begins with leveraging a previously established modeling framework. These models incorporate detailed anatomical and physiological data of different tissues and organs, along with the physicochemical properties of the drug. For instance, a PBPK model for levonorgestrel was developed and verified using PK-Sim® software, accounting for its binding to sex hormone-binding globulin (SHBG) nih.govfda.gov. Model parameters are often optimized using data from intravenous and oral administration of levonorgestrel nih.govfda.gov.
Validation of these models is a critical step and is performed by comparing model predictions against observed clinical data from various studies that were not used in the model's development fda.gov. This external validation ensures the model's robustness and predictive power. For subcutaneous implants, the model is further developed to include a custom administration compartment within the subcutaneous interstitial space fda.gov. The predictive performance of these models is evaluated by overlaying simulated concentration-time profiles with observed data and comparing key pharmacokinetic parameters.
A key aspect of modeling long-acting formulations like those intended for levonorgestrel hexanoate is the integration of appropriate release functions into the PBPK model to accurately describe the release of the drug from the formulation over time. To this end, various mathematical functions that describe different release kinetics are explored.
In one study, ten different release functions were investigated to model the release of levonorgestrel from a subcutaneous implant. researchgate.net These functions ranged from simple zero- and first-order kinetics to more complex models like the Biexponential, Higuchi, and Weibull models. The selection of the most appropriate release model is based on statistical analysis and the goodness of fit to in vivo release data. For levonorgestrel implants, First-order and Biexponential release models were found to best fit the observed data, with high adjusted R-squared values. researchgate.net These selected release functions are then integrated into the PBPK framework to simulate the systemic concentration-time profiles following subcutaneous administration. researchgate.net
Below is an interactive data table summarizing various release kinetics models that have been explored for levonorgestrel implants.
| Release Model | Description | Key Parameters |
| First-Order | Release rate is proportional to the amount of drug remaining. | Release rate constant (k), Maximum releasable amount (Qmax) |
| Biexponential | Describes a two-phase release profile, often an initial burst followed by a slower, sustained release. | Rate constants for each phase (α, β), Fraction of dose released in each phase |
| Higuchi | Based on Fick's law of diffusion, describing release from a matrix system. | Higuchi constant (kH) |
| Weibull | An empirical model that can be applied to various drug release profiles. | Scale parameter (α), Shape parameter (β) |
Note: This table is for illustrative purposes and includes models commonly tested for long-acting formulations.
A significant advantage of PBPK modeling is its ability to simulate and explore the sources of interindividual variability in drug pharmacokinetics. By incorporating demographic and physiological variability within a virtual population, these models can predict the range of exposures expected in a real-world population.
For levonorgestrel, PBPK models have been used to simulate the impact of factors such as body mass index (BMI) on systemic exposure nih.govfda.gov. The models can adjust various physiological parameters, including organ volumes and blood flow rates, based on individual characteristics like BMI. These simulations have been crucial in understanding how obesity can affect the pharmacokinetics of levonorgestrel. Furthermore, PBPK models can simulate the impact of drug-drug interactions by incorporating the effects of co-administered drugs that are inducers or inhibitors of metabolizing enzymes like CYP3A4 nih.govfda.gov. The ability to capture this variability is essential for predicting the range of plasma concentrations in diverse patient populations.
Computational Approaches for Receptor-Ligand Interactions and Molecular Dynamics
Computational methods are powerful tools for investigating the molecular interactions between levonorgestrel and its primary target, the progesterone (B1679170) receptor (PR). These approaches provide insights into the structural basis of binding and the dynamics of the receptor-ligand complex.
Molecular docking and molecular dynamics (MD) simulations are key computational techniques used in this area. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide a detailed view of the dynamic behavior of the complex over time.
Studies have utilized MD simulations to examine the stability of the progesterone receptor in complex with levonorgestrel nih.gov. These simulations can reveal important information about the conformational changes in the receptor upon ligand binding and the key amino acid residues involved in the interaction. The stability of the complex is often assessed by analyzing metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms over the course of the simulation.
The crystal structure of the human progesterone receptor ligand-binding domain in complex with levonorgestrel has been solved, providing a high-resolution template for these computational studies nih.gov. This structural information is critical for accurate docking and for initiating MD simulations.
Furthermore, computational methods can be used to predict the binding affinity of levonorgestrel and related compounds to the progesterone receptor. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is often employed to estimate the binding free energy from MD simulation trajectories nih.gov. These computational predictions of binding affinity can be correlated with experimentally determined values, such as relative binding affinities (RBAs), to validate the computational models fda.gov.
An interactive data table summarizing the relative binding affinities of levonorgestrel to various steroid receptors is provided below.
| Receptor | Relative Binding Affinity (%) |
| Progesterone Receptor | 323 |
| Androgen Receptor | 58 |
| Mineralocorticoid Receptor | 17 |
| Glucocorticoid Receptor | 7.5 |
| Estrogen Receptor | < 0.02 |
Data sourced from R&D Systems sums.ac.ir
These computational approaches are instrumental in the rational design of new progestins with improved affinity and selectivity, and for understanding the molecular mechanisms underlying the action of this compound.
Future Directions in Levonorgestrel Hexanoate Research
Elucidation of Unexplored Metabolic Pathways and Long-Term Metabolic Fate of the Ester
While the metabolism of the parent compound, levonorgestrel (B1675169), is relatively well-understood, the specific long-term metabolic fate of the hexanoate (B1226103) ester requires further investigation. Levonorgestrel itself is metabolized in the liver through reduction of the A-ring and hydroxylation, followed by conjugation to form sulfates and glucuronides. nih.govnih.gov The primary metabolites include conjugated and unconjugated 3α,5β-tetrahydrolevonorgestrel. nih.gov
Future research will need to focus on the enzymatic hydrolysis of the hexanoate ester to release the active levonorgestrel and the subsequent metabolism of the hexanoic acid moiety. A critical area of investigation is the identification of specific esterase enzymes responsible for this bioconversion and how their activity may vary among individuals. Understanding these pathways is essential for explaining interindividual variability in drug plasma concentrations. nih.gov Long-term studies are needed to characterize any potential accumulation of metabolites from both the steroid and the fatty acid ester, and to assess their biological activity, if any. This knowledge will provide a more complete picture of the compound's disposition and long-term safety profile.
Development of Advanced Materials for Next-Generation Sustained-Release Systems
The effectiveness of levonorgestrel hexanoate is intrinsically linked to its formulation within a sustained-release system. Current research is exploring a variety of advanced biomaterials to create next-generation delivery platforms with improved performance and user acceptability. ekb.eg
Biodegradable polymers are a major focus, offering the advantage of not requiring removal after the depletion of the drug. nih.gov Materials such as poly(lactic-co-glycolic acid) (PLGA), polylactic acid (PLA), and polycaprolactone (B3415563) (PCL) are being investigated for use in injectable microparticles and in-situ forming implants. nih.govresearchgate.net These polymers can be engineered to control the release rate of the contraceptive by adjusting their molecular weight and copolymer ratio. qub.ac.uk
Hydrogels and elastomers like ethylene-vinyl acetate (B1210297) (EVA) and polydimethylsiloxane (B3030410) (silicone rubber) are also being refined for use in implants and intrauterine systems. nih.govnih.gov These materials offer good biocompatibility and can be formulated to provide consistent, long-term drug release. nih.gov The goal is to develop systems that can maintain therapeutic drug levels for extended periods, potentially up to a year or longer from a single administration, thereby increasing user convenience and adherence. biomaterials.org
Table 1: Advanced Materials in Sustained-Release Systems
| Material Class | Specific Examples | Key Advantages |
|---|---|---|
| Biodegradable Polymers | Poly(lactic-co-glycolic acid) (PLGA), Polylactic acid (PLA), Polycaprolactone (PCL) | Biocompatible, bioresorbable (no removal needed), tunable degradation and release rates. nih.govresearchgate.netqub.ac.uk |
| Elastomers | Ethylene-vinyl acetate (EVA), Polydimethylsiloxane (Silicone Rubber) | Good elasticity, flexibility, water resistance, well-characterized for long-term use. nih.govnih.gov |
Refinement of In Vitro-In Vivo Correlation (IVIVC) Models for Novel Formulations
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like the rate of drug dissolution) and an in vivo response (such as the drug's plasma concentration over time). nih.gov Establishing a robust IVIVC is a critical goal in the development of long-acting injectable and implantable formulations, as it can streamline product development, support post-approval changes, and potentially reduce the need for extensive clinical trials. nih.govresearchgate.net
For complex formulations like those used for this compound, developing a Level A IVIVC—a point-to-point relationship between in vitro release and in vivo absorption—is particularly challenging but highly valuable. nih.govkinampark.com Future research will focus on developing more sophisticated in vitro release testing methods that can better mimic the physiological environment of the injection site. nih.gov This includes refining apparatuses, such as modified versions of USP apparatus 2 or 4, and developing release media that simulate the biological matrix. nih.gov Furthermore, advanced pharmacokinetic modeling, including population-based approaches, will be essential to account for the variability in in vivo absorption and establish a reliable correlation. nih.govresearchgate.net The successful development of these models will accelerate the refinement of existing formulations and the development of new long-acting contraceptive options.
Integration of Multi-Omics Data in Pharmacological Understanding
The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to deepen the understanding of this compound's pharmacology. By analyzing an individual's genetic makeup (genomics), it may be possible to predict their response to the contraceptive. For instance, single nucleotide polymorphisms (SNPs) in genes coding for metabolic enzymes, like CYP3A4, can influence the rate at which levonorgestrel is cleared from the body, affecting its efficacy and side-effect profile. nih.govnih.gov
Metabolomics, the study of metabolites, can provide a real-time snapshot of the body's response to the drug, helping to identify biomarkers for efficacy and potential adverse effects. Proteomics can elucidate how levonorgestrel interacts with various proteins beyond its primary receptors. By integrating these vast datasets, researchers can build comprehensive models of the drug's mechanism of action and its effects on various biological pathways. mdpi.comresearchgate.net This systems-level approach can lead to more personalized contraceptive strategies, identifying which individuals are most likely to benefit from a particular formulation and which may be at higher risk for adverse effects. researchgate.net
Leveraging Artificial Intelligence and Machine Learning in Predictive Modeling for Drug Design and Delivery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the development of long-acting contraceptives like this compound. liverpool.ac.uk These computational tools can analyze complex, high-dimensional datasets to identify patterns that are not apparent through traditional analysis. nih.gov
In drug delivery, ML algorithms can be trained on existing formulation data—including polymer properties, drug characteristics, and in vitro release profiles—to predict the performance of new, untested formulations. nih.govchemrxiv.org This data-driven approach can significantly reduce the time and resources spent on trial-and-error experimentation, accelerating the development of optimized long-acting injectables. liverpool.ac.ukresearchgate.net For instance, ML models can help identify the ideal combination of drug and polymer properties to achieve a desired release profile over a specific duration. chemrxiv.org As more high-quality data becomes available, the predictive power of these models will continue to improve, enabling the rapid design of next-generation contraceptive systems tailored to specific patient needs. nih.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
